5,7-Dihydroxy-4-iminochroman-2-one
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Overview
Description
5,7-Dihydroxy-4-iminochroman-2-one: is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound includes a benzene ring fused with a dihydropyran ring, which is further substituted with hydroxyl and imino groups. This unique structure contributes to its wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-iminochroman-2-one typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing environmental impact. Methods often involve the use of environmentally friendly catalysts and solvents, as well as efficient purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-4-iminochroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 5,7-Dihydroxy-4-iminochroman-2-one is used as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its antioxidant properties. It has shown potential in scavenging free radicals and protecting cells from oxidative stress .
Medicine: The compound exhibits a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is being investigated for its potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-4-iminochroman-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms.
Comparison with Similar Compounds
Chroman-4-one: Similar structure but lacks the hydroxyl and imino groups.
Chromen-2-one: Contains a double bond between C-2 and C-3, differing from the chromanone structure.
Flavonoids: Share the benzopyran core but have different substituents and biological activities.
Uniqueness: 5,7-Dihydroxy-4-iminochroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxyl and imino groups enhances its antioxidant and antimicrobial properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91670-99-4 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5,7-dihydroxy-4-iminochromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-5-3-8(13)14-7-2-4(11)1-6(12)9(5)7/h1-2,10-12H,3H2 |
InChI Key |
ZTRFLYOPDVZVMA-UHFFFAOYSA-N |
SMILES |
C1C(=N)C2=C(C=C(C=C2OC1=O)O)O |
Canonical SMILES |
C1C(=N)C2=C(C=C(C=C2OC1=O)O)O |
Synonyms |
5,7-dihydroxy-4-imino-2-oxochroman |
Origin of Product |
United States |
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